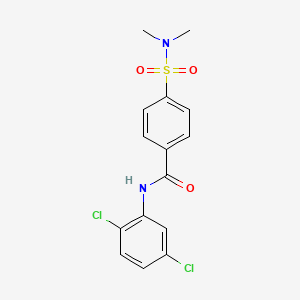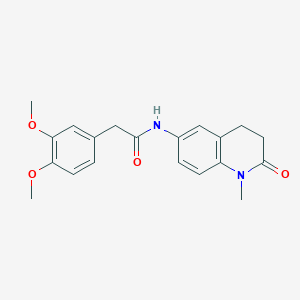
N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core with a 2,5-dichlorophenyl group and a 4-(N,N-dimethylsulfamoyl) substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Sulfamoyl Group: The N,N-dimethylsulfamoyl group is introduced by reacting the intermediate product with dimethylsulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
化学反应分析
Types of Reactions
N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Oxidation and Reduction: The benzamide core can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the benzamide core.
Hydrolysis: Breakdown products including 2,5-dichlorophenylamine and 4-(N,N-dimethylsulfamoyl)benzoic acid.
科学研究应用
N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(2,4-dichlorophenyl)-4-(N,N-dimethylsulfamoyl)benzamide
- N-(2,5-dichlorophenyl)-4-(N,N-diethylsulfamoyl)benzamide
- N-(2,5-dichlorophenyl)-4-(N,N-dimethylsulfamoyl)aniline
Uniqueness
N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide is unique due to the specific positioning of the dichlorophenyl and dimethylsulfamoyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-19(2)23(21,22)12-6-3-10(4-7-12)15(20)18-14-9-11(16)5-8-13(14)17/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFXZGWCFBNZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2908739.png)

![N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B2908741.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2908743.png)



![2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrimidine-5-carboxamide](/img/structure/B2908750.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide](/img/structure/B2908754.png)



![N-Methyl-1-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2908762.png)
